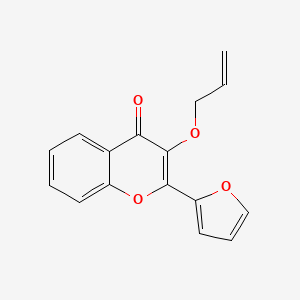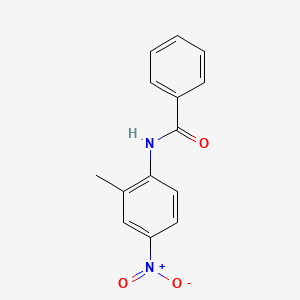![molecular formula C20H23ClN2O3 B5210892 N-(3-chlorobenzyl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5210892.png)
N-(3-chlorobenzyl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzyl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide is a chemical compound that belongs to the class of benzamides. It is also known as TAK-659 and is a potent and selective inhibitor of spleen tyrosine kinase (SYK). SYK is a protein tyrosine kinase that plays an important role in the regulation of immune cell signaling. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
TAK-659 is a selective inhibitor of SYK, which plays an important role in the regulation of immune cell signaling. SYK is activated by the binding of antigen to the B cell receptor or the Fc receptor on immune cells, leading to downstream signaling events that result in the activation of various immune cells and the production of inflammatory cytokines. TAK-659 inhibits the activation of SYK, leading to the inhibition of downstream signaling events and the production of inflammatory cytokines.
Biochemical and physiological effects:
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells, reduce the production of inflammatory cytokines, and improve disease symptoms in animal models of autoimmune disorders and inflammatory diseases. TAK-659 has also been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of TAK-659 for lab experiments include its potency and selectivity for SYK, its favorable safety profile, and its potential therapeutic applications in various diseases. The limitations of TAK-659 for lab experiments include the need for further preclinical and clinical studies to determine its efficacy and safety in humans, the potential for off-target effects, and the need for optimization of dosing and administration.
Orientations Futures
There are several future directions for the research and development of TAK-659. These include:
1. Further preclinical studies to determine the efficacy and safety of TAK-659 in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
2. Clinical trials to determine the efficacy and safety of TAK-659 in humans.
3. Optimization of dosing and administration of TAK-659 for maximum efficacy and safety.
4. Development of combination therapies with TAK-659 and other drugs for the treatment of various diseases.
5. Identification of biomarkers for patient selection and monitoring of response to TAK-659.
6. Development of new SYK inhibitors with improved potency, selectivity, and safety profiles.
In conclusion, N-(3-chlorobenzyl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide is a potent and selective inhibitor of SYK that has potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Further research is needed to determine its efficacy and safety in humans and to optimize its dosing and administration for maximum efficacy and safety.
Méthodes De Synthèse
The synthesis of N-(3-chlorobenzyl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide involves several steps. The first step is the synthesis of 3-[1-(2-furoyl)-4-piperidinyl]propan-1-ol, which is achieved by the reaction of 4-piperidone hydrochloride with 2-furoyl chloride in the presence of sodium hydride. The second step involves the reaction of 3-[1-(2-furoyl)-4-piperidinyl]propan-1-ol with 3-chlorobenzyl chloride in the presence of potassium carbonate to yield N-(3-chlorobenzyl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells in preclinical studies. In autoimmune disorders, TAK-659 has been shown to reduce the production of inflammatory cytokines and improve disease symptoms in animal models. In inflammatory diseases, TAK-659 has been shown to reduce the production of pro-inflammatory cytokines and improve disease symptoms in animal models.
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[1-(furan-2-carbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c21-17-4-1-3-16(13-17)14-22-19(24)7-6-15-8-10-23(11-9-15)20(25)18-5-2-12-26-18/h1-5,12-13,15H,6-11,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGKQSHUXVBSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CC(=CC=C2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-3-[1-(2-furoyl)-4-piperidinyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3'-thiobis{1-[(4-ethoxyphenyl)amino]-2-propanol}](/img/structure/B5210812.png)

![6-amino-4-(3-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5210824.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol](/img/structure/B5210829.png)
![2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5210843.png)

![ethyl 1-(2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxylate](/img/structure/B5210859.png)
![5-{5-chloro-2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5210864.png)
![2-methyl-5-[6-(1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5210870.png)
![2,6-di-tert-butyl-4-[2-(2-hydroxy-5-nitrophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B5210898.png)
![1-(3,4-dichlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5210905.png)

![N-(4-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5210913.png)
![4-butoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5210917.png)